

# CVT-313 vs dinaciclib CDK2 inhibition potency

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## Compound Focus: Cvt-313

CAS No.: 199986-75-9

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## Direct Comparison at a Glance

Feature	CVT-313	Dinaciclib
Primary Target	CDK2 [1] [2] [3]	CDK2, CDK5, CDK1, CDK9 [4] [5]
Reported IC <sub>50</sub> for CDK2	0.5 µM [2] [3] [6]	1 nM [4]
Selectivity Profile	Selective for CDK2 over CDK1 (8.5-fold) and CDK4 (430-fold) [2] [3]. Also inhibits CDK5 [1].	Broad-spectrum; potent against CDK1, CDK5, CDK9 with IC <sub>50</sub> values of 1-4 nM [4].
Inhibition Mechanism	Competitive with ATP (K <sub>i</sub> = 95 nM) [2] [3] [7]	Information not explicitly available in search results
Cellular IC <sub>50</sub> (Proliferation)	1.2 µM to 20 µM, varies by cell line [1] [2] [8]	Low nanomolar range (e.g., 13.8 nM in ovarian cancer cells) [4]
Key Cellular Effects	G1/S cell cycle arrest, inhibition of Rb hyperphosphorylation, apoptosis induction [2] [8]	G1/S or G2/M arrest (cell line-dependent), robust apoptosis, reduction of anti-apoptotic proteins (Mcl-1, XIAP) [4] [5]

Feature	CVT-313	Dinaciclib
In Vivo Efficacy	80% inhibition of neointima formation in a rat model (1.25 mg/kg) [2] [8]	Suppresses tumor growth in patient-derived xenograft (PDX) models; synergizes with chemotherapy [4] [5]
Development Stage	Preclinical research tool [1]	Evaluated in clinical trials for various cancers [4]

## Detailed Mechanisms & Experimental Context

The stark difference in reported IC<sub>50</sub> values is due to their distinct mechanisms. **CVT-313** is a **selective, ATP-competitive inhibitor** that binds to the ATP-binding pocket of CDK2, making it an excellent tool for studying CDK2-specific functions [1] [2]. In contrast, dinaciclib is a **potent, multi-CDK inhibitor**, simultaneously targeting several crucial CDKs to induce profound cell cycle arrest and apoptosis [4] [5].

For your experimental work, the methodologies from the literature can serve as a reference.

**Typical In Vitro Protocol for Assessing CDK2 Inhibition & Cellular Effects** The workflow below outlines a general approach for evaluating a CDK2 inhibitor's biochemical and cellular activity, based on common methods reflected in the search results.



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### Key Experimental Details from Literature:

- **CVT-313 Cellular Assay:** To demonstrate G1/S arrest, MRC-5 cells (human lung fibroblast) were treated with **CVT-313** at 12.5  $\mu\text{M}$  for 24 hours, followed by DNA content analysis via FACS [3] [8].
- **Dinaciclib Cellular Assay:** In ovarian cancer studies (A2780, OVCAR3 cells), dinaciclib was used in low nanomolar concentrations (0.003-0.1  $\mu\text{M}$ ). Apoptosis was measured after 48 hours of treatment using Annexin V/PI staining and flow cytometry, with parallel Western blot analysis for cleaved PARP and Mcl-1 [4].
- **Thermal Shift Assay:** The binding of **CVT-313** to CDK2 was confirmed by a thermal shift assay, where 5  $\mu\text{M}$  CDK2 was incubated with 10-100  $\mu\text{M}$  **CVT-313**, showing a 7°C increase in the protein's melting temperature [1].

## Research Implications Summary

Your choice between these inhibitors should align with your specific research goals.

- **CVT-313 is ideal if:** Your goal is to **specifically interrogate the role of CDK2** in a biological process with minimal off-target effects from other CDKs. It is a valuable tool for understanding CDK2-specific signaling and for proof-of-concept studies in diseases where CDK2 is implicated [2] [9].
- **Dinaciclib is ideal if:** You need **maximal cytotoxic effect** and want to induce potent cell cycle arrest and apoptosis by simultaneously targeting multiple key CDKs (CDK2, CDK1, CDK5, CDK9). Its clinical relevance also makes it suitable for translational research exploring combination therapies [4] [5].

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